molecular formula C9H6LiNO2 B15290415 Lithium indolizine-3-carboxylate

Lithium indolizine-3-carboxylate

Cat. No.: B15290415
M. Wt: 167.1 g/mol
InChI Key: YVLSASBBAZBWSP-UHFFFAOYSA-M
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Description

Lithium indolizine-3-carboxylate is a compound that belongs to the class of indolizines, which are nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles, such as maleic anhydride, followed by oxidative decarboxylation and dehydrogenative bromination . The reaction conditions often involve the use of copper chloride as a catalyst and oxygen as the oxidant .

Industrial Production Methods

Industrial production of lithium indolizine-3-carboxylate may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Lithium indolizine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts such as palladium, nickel, and rhodium . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium acetate (NaOAc) and methyl iodide (MeI) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of the compound can yield methyl indolizine-3-carboxylate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium indolizine-3-carboxylate include:

Uniqueness

This compound is unique due to the presence of the lithium ion, which can enhance its biological activity and solubility . This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H6LiNO2

Molecular Weight

167.1 g/mol

IUPAC Name

lithium;indolizine-3-carboxylate

InChI

InChI=1S/C9H7NO2.Li/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h1-6H,(H,11,12);/q;+1/p-1

InChI Key

YVLSASBBAZBWSP-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC2=CC=C(N2C=C1)C(=O)[O-]

Origin of Product

United States

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